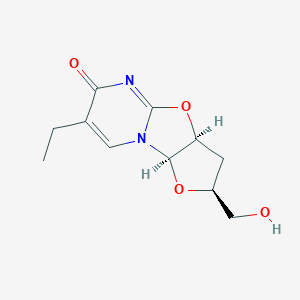

2,2'-Anhydro-3'-deoxy-5-ethyluridine

説明

Overview of Modified Nucleosides and their Significance in Chemical Biology

Nucleosides, the fundamental building blocks of DNA and RNA, consist of a nucleobase linked to a sugar moiety. Modified nucleosides are synthetic or naturally occurring variations of these fundamental units. These modifications can occur on the nucleobase, the sugar, or the phosphodiester backbone that links them in nucleic acids.

The significance of modified nucleosides in chemical biology is vast. They serve as powerful tools to probe the intricate mechanisms of enzymes that metabolize nucleic acids, such as polymerases and kinases. nih.gov By introducing specific changes to the nucleoside structure, researchers can study enzyme-substrate interactions, reaction mechanisms, and the structural requirements for biological activity. Furthermore, many modified nucleosides exhibit potent antiviral and anticancer properties, forming the basis of numerous therapeutic agents. nih.govscienceopen.com Their ability to be selectively incorporated into the DNA or RNA of viruses or cancer cells can disrupt replication and proliferation, leading to therapeutic effects. nih.gov

Classification and Structural Characteristics of Anhydronucleosides

Anhydronucleosides are a distinct class of modified nucleosides characterized by the formation of an additional covalent bond between the sugar and the nucleobase, creating a cyclized structure. This intramolecular bridge significantly restricts the conformation of the nucleoside, a key determinant of its biological activity.

The classification of anhydronucleosides is primarily based on the atoms involved in the anhydro linkage. In pyrimidine (B1678525) nucleosides, a common type is the 2,2'-anhydronucleoside, where the C2' atom of the furanose ring is linked to the O2 atom of the pyrimidine base. acs.orgacs.org Another example is the 2,5'-anhydro linkage. nih.gov These structural constraints lock the glycosidic bond in a fixed orientation, which can have profound effects on how the molecule interacts with biological targets.

The formation of the anhydro bridge is a key feature that distinguishes these analogs and is often a strategic element in their synthesis. acs.org This rigid structure can enhance binding to specific enzymes or, conversely, prevent recognition by others, leading to selective biological effects.

Positioning of 2,2'-Anhydro-3'-deoxy-5-ethyluridine within Pyrimidine Nucleoside Analog Research

This compound belongs to the family of pyrimidine nucleoside analogs. This classification is based on its core structure, which is derived from the pyrimidine nucleoside uridine (B1682114). The "2,2'-anhydro" designation indicates the characteristic intramolecular bridge, while "3'-deoxy" signifies the absence of a hydroxyl group at the 3' position of the sugar ring. The "5-ethyl" modification refers to the presence of an ethyl group at the 5th position of the uracil (B121893) base.

Research into pyrimidine nucleoside analogs is a highly active area, driven by the quest for new therapeutic agents. nih.gov Modifications at the 5-position of the pyrimidine ring, such as the ethyl group in the subject compound, have been shown to be a successful strategy for developing antiviral agents. For instance, 5-ethyl-2'-deoxyuridine is a known antiviral compound. nih.gov The combination of the 5-ethyl modification with the 2,2'-anhydro and 3'-deoxy features in a single molecule represents a specific area of investigation aimed at creating analogs with unique biological profiles. While detailed research findings on this compound are limited in publicly available literature, its structural features place it at the intersection of several important areas of nucleoside chemistry and drug discovery.

Detailed Research Findings

While specific research dedicated solely to this compound is not extensively documented, the biological activities of closely related 2,2'-anhydropyrimidine nucleosides and 5-substituted uridine analogs provide valuable insights into its potential.

Studies on various 2,2'-anhydro-1-(β-D-arabinofuranosyl)cytosine derivatives have demonstrated significant antitumor activity. nih.gov These compounds often act as prodrugs, being metabolized within the cell to their active forms, which then interfere with DNA synthesis in cancer cells. The anhydro linkage plays a crucial role in their stability and mechanism of action.

Furthermore, research into 5-substituted pyrimidine nucleoside analogs has a long history in antiviral drug development. The carbocyclic analogue of 5-ethyl-2'-deoxyuridine, for example, has shown inhibitory effects against herpes simplex viruses. nih.gov This suggests that the 5-ethyl group is a key pharmacophore for antiviral activity. The combination of these structural motifs in this compound suggests a potential for dual anticancer and antiviral activities, a hypothesis that warrants further investigation.

Interactive Data Tables

To provide a clearer understanding of the context of this compound, the following tables summarize information on related compounds.

Table 1: Properties of Related Pyrimidine Nucleoside Analogs

| Compound Name | Molecular Formula | Key Structural Features | Known Biological Activity |

| 5-Ethyl-2'-deoxyuridine | C₁₁H₁₆N₂O₅ | 5-ethyl group on uracil | Antiviral (Herpes Simplex Virus) nih.gov |

| 2,2'-Anhydro-1-(β-D-arabinofuranosyl)cytosine | C₉H₁₁N₃O₄ | 2,2'-anhydro linkage, arabinose sugar | Antitumor nih.gov |

| 2,5'-Anhydro-3'-azido-3'-deoxythymidine | C₁₀H₁₁N₅O₃ | 2,5'-anhydro linkage, 3'-azido group | Anti-HIV nih.gov |

Chemical Synthesis Pathways for this compound

The chemical synthesis of this compound relies on strategic reactions that control the stereochemistry of the molecule. A key feature of this process is the formation of an anhydro-ring, which plays a crucial role in achieving the desired molecular architecture.

The formation of a 2,2'-anhydro bridge is a pivotal strategy in nucleoside chemistry to direct the stereochemical outcome of subsequent reactions. This rigid bicyclic structure locks the conformation of the furanose ring, facilitating stereoselective modifications. For instance, the synthesis of arabinosyl nucleosides often involves overcoming the spontaneous formation of a 2,2'-anhydro uridine intermediate. nih.gov To achieve a desired SN2 reaction at the 2'-position, the nucleophilicity of the O-2 oxygen can be reduced by introducing an electron-withdrawing group, such as a nitro group, at the N-3 position of the pyrimidine base. nih.gov This strategy prevents the intramolecular cyclization and allows for the stereoselective introduction of various substituents at the 2'-position. nih.gov

2,2'-Anhydrouridine (B559692) is a versatile and commonly used precursor in the synthesis of various modified pyrimidine nucleosides. researchgate.netsynthose.commedchemexpress.com Its rigid structure allows for regioselective and stereoselective reactions. For example, microwave-assisted reaction of 2,2'-anhydrouridine with phenol (B47542) derivatives can produce a variety of 2'-O-arylnucleosides. nih.gov Furthermore, opening the anhydro ring with different nucleophiles leads to the formation of 2'-substituted uridine derivatives. An improved process for producing 2'-O-(2-methoxyethyl)-pyrimidines starts with O-2,2'-anhydro-5-methyluridine. researchgate.net The 5'-hydroxyl group of L-2,2'-Anhydrouridine can be protected, for instance with a dimethoxytrityl (DMTr) group, to allow for specific modifications at other positions. researchgate.net This precursor is also used in the synthesis of L-nucleoside phosphoramidites, which are building blocks for modified oligonucleotides. researchgate.net

Synthesis of Related Anhydro-Pyrimidine Nucleoside Analogs

The synthetic strategies developed for this compound can be extended to prepare a variety of other anhydro-pyrimidine nucleoside analogs, each with potentially unique biological activities.

The synthesis of different anhydro nucleosides involves the formation of an ether linkage between different positions of the sugar and the base. For example, 2,2'-Anhydro-1-(β-D-arabinofuranosyl)uracil can isomerize to 2',3'-anhydrouridine when treated with sodium hydride in dry DMSO. rsc.org This 2',3'-anhydro intermediate can then be used to introduce substituents at the 2' or 3' positions. The synthesis of 2,5'-anhydro analogues of various nucleosides, including those of 3'-azido-3'-deoxythymidine (AZT), has also been reported. nih.gov These syntheses often involve multi-step procedures starting from appropriately protected nucleosides.

| Anhydro Nucleoside Analog | Precursor | Key Reaction |

| 2',3'-Anhydrouridine | 2,2'-Anhydro-1-(β-D-arabinofuranosyl)uracil | Isomerization with NaH in DMSO rsc.org |

| 2,5'-Anhydro-3'-azido-3'-deoxythymidine | 3'-azido-3'-deoxythymidine (AZT) | Intramolecular cyclization |

Advancements in Enzymatic Synthesis of Modified Nucleosides and Analogs

Enzymatic and chemoenzymatic methods are gaining prominence in the synthesis of modified nucleosides due to their high regio- and stereoselectivity, and milder reaction conditions compared to purely chemical routes. mdpi.comnih.gov These methods often lead to higher yields and are considered a "green" alternative. mdpi.com

Nucleoside phosphorylases (NPs) are key enzymes in these processes, catalyzing the reversible phosphorolysis of nucleosides. researchgate.net Multi-enzyme systems, often combining purine (B94841) and pyrimidine nucleoside phosphorylases, are commonly used for the synthesis of nucleoside analogs. researchgate.net For instance, the enzymatic synthesis of 5-methyluridine (B1664183) has been achieved using immobilized purine nucleoside phosphorylase (PNP) and pyrimidine nucleoside phosphorylase (PyNP). nih.gov

Recent advancements include the development of engineered bifunctional fusion enzymes that combine the activities of two different NPs into a single protein. researchgate.net This innovation simplifies the synthesis process by enabling a one-pot, single-step reaction. Furthermore, nucleoside kinases are employed for the phosphorylation of modified nucleosides to their active monophosphate forms, with enzymes like deoxynucleoside kinase from Drosophila melanogaster showing broad substrate specificity. mdpi.com The use of immobilized enzymes and continuous flow biocatalysis are also emerging as important technologies to improve the scalability and efficiency of enzymatic nucleoside synthesis. tandfonline.com

| Enzyme Class | Role in Synthesis | Example | Reference |

| Nucleoside Phosphorylases (NPs) | Catalyze reversible phosphorolysis of nucleosides | Purine Nucleoside Phosphorylase (PNP), Pyrimidine Nucleoside Phosphorylase (PyNP) | researchgate.net |

| Nucleoside Kinases | Phosphorylation of nucleosides to nucleoside 5'-monophosphates | Deoxynucleoside kinase (dNK) from Drosophila melanogaster | mdpi.com |

| Glycosyltransferases | Transfer of a pentofuranosyl group to a nucleobase | Bacterial glycosyltransferases | nih.gov |

An in-depth exploration of the chemical compound this compound reveals a fascinating interplay of synthetic chemistry and biocatalysis. This article focuses exclusively on the synthetic methodologies and chemoenzymatic derivatization strategies leading to its formation, with a particular emphasis on the biocatalytic routes to its essential precursors.

Structure

2D Structure

3D Structure

特性

CAS番号 |

133177-88-5 |

|---|---|

分子式 |

C11H14N2O4 |

分子量 |

238.24 g/mol |

IUPAC名 |

(2R,4S,6S)-11-ethyl-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |

InChI |

InChI=1S/C11H14N2O4/c1-2-6-4-13-10-8(3-7(5-14)16-10)17-11(13)12-9(6)15/h4,7-8,10,14H,2-3,5H2,1H3/t7-,8-,10+/m0/s1 |

InChIキー |

ROUCYSJMIIFONE-OYNCUSHFSA-N |

SMILES |

CCC1=CN2C3C(CC(O3)CO)OC2=NC1=O |

異性体SMILES |

CCC1=CN2[C@H]3[C@H](C[C@H](O3)CO)OC2=NC1=O |

正規SMILES |

CCC1=CN2C3C(CC(O3)CO)OC2=NC1=O |

他のCAS番号 |

133177-88-5 |

同義語 |

2,2'-anhydro-3'-deoxy-5-ethyluridine ADEU |

製品の起源 |

United States |

Synthetic Methodologies and Chemoenzymatic Derivatization Strategies

Chemoenzymatic Synthesis

Chemoenzymatic strategies leverage the high selectivity of enzymes to perform specific transformations on chemically synthesized intermediates, often overcoming challenges of regioselectivity and stereoselectivity that are common in purely chemical approaches.

The foundational precursor to 5-ethyluridine (B1619342) derivatives is the pyrimidine nucleotide, uridine (B1682114) monophosphate (UMP). The biosynthesis of UMP in organisms is a classic example of a biocatalytic cascade, where a series of enzymes work in concert to build the molecule from simple precursors. This de novo pyrimidine synthesis pathway is a critical source of the basic nucleoside scaffold.

The process begins with the synthesis of carbamoyl (B1232498) phosphate (B84403) from bicarbonate, ammonia (B1221849) (derived from glutamine), and ATP. youtube.comyoutube.comyoutube.com This reaction is catalyzed by the cytosolic enzyme Carbamoyl Phosphate Synthetase II (CPSII). youtube.comyoutube.com The key steps in this cascade are outlined below:

Carbamoyl Phosphate Synthesis: Glutamine, bicarbonate, and two molecules of ATP are used by Carbamoyl Phosphate Synthetase II to produce carbamoyl phosphate. youtube.com

Carbamoyl Aspartate Formation: The enzyme Aspartate Transcarbamoylase catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate. This is a committed step in pyrimidine synthesis. youtube.com

Ring Closure: Dihydroorotase facilitates an intramolecular condensation (dehydration) to close the ring, forming dihydroorotate. youtube.comyoutube.com

Oxidation: Dihydroorotate is oxidized to orotate (B1227488) by Dihydroorotate Dehydrogenase, a reaction that occurs in the mitochondria. youtube.com

Ribosylation: Orotate is then coupled to a ribose phosphate donor, 5-phosphoribosyl-1-pyrophosphate (PRPP), by the enzyme orotate phosphoribosyltransferase, yielding orotidine-5'-monophosphate (OMP). youtube.com

Decarboxylation: Finally, OMP decarboxylase removes a carboxyl group from the pyrimidine ring to produce Uridine Monophosphate (UMP), the central precursor for all other pyrimidine nucleotides. youtube.comyoutube.com

This fundamental biocatalytic cascade provides the UMP molecule, which can then be subjected to further enzymatic modifications to create derivatives such as 5-ethyluridine. While the direct enzymatic ethylation at the C5 position is not a common standalone biocatalytic step, enzymes are extensively used for other modifications, such as acylation, which demonstrates the potential for biocatalytic derivatization of the uridine precursor.

Research into the enzymatic acylation of uridine derivatives showcases the utility of lipases in achieving high regioselectivity. For instance, the enzyme Lipase (B570770) TL IM from Thermomyces lanuginosus has been effectively used for the controlled acylation of the primary hydroxyl group of uridine derivatives. nih.gov The efficiency of such enzymatic reactions can be fine-tuned by altering various parameters.

| Temperature (°C) | Conversion Rate (%) |

|---|---|

| 30 | 85 |

| 40 | 95 |

| 50 | 98 |

| 60 | 92 |

The reaction time, which corresponds to the flow rate in a continuous-flow microreactor setup, also plays a crucial role in maximizing product conversion. nih.gov

| Reaction Time (min) | Flow Rate (μL/min) | Conversion Rate (%) |

|---|---|---|

| 20 | 31.2 | 90 |

| 25 | 25.0 | 94 |

| 30 | 20.8 | 98 |

| 35 | 17.8 | 97 |

Furthermore, studies have shown that the substrate itself influences the reaction yield. For example, the presence of an electron-withdrawing group, such as in 5-fluorouridine (B13573), can enhance the reactivity for acylation compared to unsubstituted uridine. nih.gov This highlights how the initial precursor's structure can be tailored for subsequent biocatalytic steps. A similar chemoenzymatic protocol using immobilized lipase from Candida antarctica (CAL-B) has also been established for the regioselective acylation of nucleosides. nih.gov These examples underscore the power of using isolated enzymes to create specific precursor monomers required for the synthesis of more complex molecules like this compound.

Molecular Architecture and Conformational Dynamics

Structural Determinants of Conformational Preferences

Influence of the 3'-Hydroxyl Group on Molecular Conformation and Flexibility

The conformational landscape of a nucleoside analogue is a critical determinant of its biological activity. In the case of 2,2'-Anhydro-3'-deoxy-5-ethyluridine, the molecular architecture is significantly constrained by two key features: the presence of a 2,2'-anhydro bridge and the absence of a 3'-hydroxyl group. The influence of the absent 3'-hydroxyl group must be understood in the context of the overriding rigidity imposed by the anhydro linkage.

In typical nucleosides, the 3'-hydroxyl group plays a crucial role in defining the structure and flexibility of the molecule. fiveable.me It is a key site for the formation of phosphodiester bonds in nucleic acid synthesis and a target for various enzymes. fiveable.mewikipedia.org Conformationally, the 3'-hydroxyl group can participate in intramolecular hydrogen bonding, which influences the orientation of the exocyclic 5'-hydroxymethyl group and contributes to the equilibrium between different sugar pucker conformations, primarily the C2'-endo and C3'-endo states. nih.govnih.gov The furanose ring of a standard nucleoside is flexible, and the balance between these puckered states is a fundamental aspect of its dynamic nature. nih.govresearchgate.net

However, the formation of the 2,2'-anhydro linkage between the base and the sugar moiety in this compound introduces a profound level of rigidity. calstate.edu This covalent bridge effectively "locks" the conformation of the nucleoside by severely restricting rotation around the glycosidic bond and constraining the puckering of the furanose ring. calstate.edunih.gov Proton magnetic resonance (PMR) studies on related 2,2'-anhydronucleosides have demonstrated that these molecules are quite rigid in solution, although their specific conformation may differ from that observed in the solid crystal state. nih.gov For instance, while pyrimidine (B1678525) 2,2'-O-anhydronucleosides exhibit a C4'-endo conformation in crystals, they adopt a rigid C1'-exo conformation in solution. nih.gov This inherent rigidity from the anhydro bridge is the dominant conformational factor.

The absence of the 3'-hydroxyl group (the "3'-deoxy" modification) further modulates this rigid structure. By removing this functional group, any potential for intramolecular hydrogen bonding involving the 3'-position is eliminated. In nucleosides where such bonding occurs, it can stabilize specific conformations. nih.gov In this compound, its absence removes a potential source of minor conformational variability, thereby reinforcing the rigid state dictated by the anhydro bridge. The electronic character of the furanose ring is also altered, but the conformational consequences of this are secondary to the steric constraints of the bicyclic system.

Therefore, the influence of the absent 3'-hydroxyl group is not to introduce flexibility, but rather to remove a potential modulating element from an already conformationally restricted system. The molecule does not gain the flexibility seen in other 3'-deoxy nucleosides because the anhydro bridge prevents the sugar ring from readily interconverting between different puckered forms. The resulting conformation is a highly defined and rigid one, a feature common to cyclonucleosides. calstate.edu

| Compound | Key Structural Feature(s) | Sugar Pucker Flexibility | Predominant Conformation (in Solution) | Glycosidic Bond Rotation |

|---|---|---|---|---|

| Uridine | Standard Ribose, 3'-OH present | Flexible (Equilibrium between C2'-endo and C3'-endo) | Dynamic equilibrium | Free rotation (Anti/Syn) |

| 2,2'-Anhydrouridine (B559692) | 2,2'-Anhydro bridge, 3'-OH present | Rigid | C1'-exo nih.gov | Locked calstate.edu |

| This compound | 2,2'-Anhydro bridge, 3'-OH absent | Rigid | Expected to be highly rigid, similar to 2,2'-Anhydrouridine | Locked |

| Nucleoside Type | Modification | Favored Conformation | Rationale |

|---|---|---|---|

| Uridine (Up) | None | Slight preference for C2'-endo nih.gov | Represents a baseline flexible state. |

| Dihydrouridine (Dp) | Reduction of C5-C6 double bond | Strongly favors C2'-endo nih.govresearchgate.net | Effectively increases conformational flexibility and dynamic motion. nih.gov |

| 2'-O-Methyluridine (Ump) | Methyl group at 2'-OH | Strongly favors C3'-endo nih.gov | Steric repulsion between the 2'-O-methyl group and the base/3'-phosphate promotes an A-form helix-like pucker. nih.gov |

| 2-Thiouridine | Sulfur at C2 of the base | Strongly favors C3'-endo nih.gov | Increased steric repulsion between the larger sulfur atom and the 2'-hydroxyl group. nih.gov |

Biochemical Interactions and Enzymatic Inhibition Mechanisms

Comprehensive Analysis of Uridine (B1682114) Phosphorylase (UP) Inhibition by 2,2'-Anhydro-3'-deoxy-5-ethyluridine

2,2'-Anhydro-5-ethyluridine is established as a powerful inhibitor of uridine phosphorylase (UP), an enzyme that catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate.

Studies have consistently shown that 5-substituted-2,2'-anhydrouridines are a class of competitive inhibitors of uridine phosphorylase. nih.gov This mode of inhibition signifies that the inhibitor molecule binds to the same active site on the enzyme as the natural substrate, uridine. The rigid 2,2'-anhydro bridge locks the molecule in a specific conformation, which is thought to be highly favorable for binding to the enzyme's active site, thereby preventing the substrate from binding and catalysis from occurring. Potent competitive inhibition by 2,2'-anhydro-5-ethyluridine has been demonstrated for uridine phosphorylase from various sources, including mammalian and parasitic organisms. bibliotekanauki.plnih.gov

The potency of an inhibitor is quantified by its inhibitory constant (Ki), with lower values indicating stronger inhibition. 2,2'-Anhydro-5-ethyluridine has been shown to be a highly potent inhibitor with Ki values in the nanomolar range for several forms of uridine phosphorylase. For the enzyme isolated from the rat tapeworm, Hymenolepis diminuta, the Ki was determined to be 0.07 µM (or 70 nM). bibliotekanauki.plnih.gov Research indicates that the Ki values against uridine phosphorylase from rat intestinal mucosa are of a similar order, suggesting a high degree of similarity between the binding sites of the parasite and host enzymes. nih.gov Another study reported an apparent Ki value of 25 nM for the enzyme from mice. nih.gov Specific inhibitory constants for the Vibrio cholerae enzyme were not available in the reviewed literature.

Inhibitory Constants (Ki) for 2,2'-Anhydro-5-ethyluridine against Uridine Phosphorylase

| Biological Source | Inhibitory Constant (Ki) |

|---|---|

| Hymenolepis diminuta | 0.07 µM bibliotekanauki.plnih.gov |

| Rat Intestinal Mucosa | Similar to H. diminuta nih.gov |

| Mouse | 25 nM nih.gov |

To appreciate the inhibitor's potency, its Ki value can be compared to the Michaelis-Menten constant (Km) of the enzyme for its natural substrates. The Km value reflects the substrate concentration at which the reaction rate is half of its maximum, with a lower Km indicating higher affinity. For the uridine phosphorylase from Hymenolepis diminuta, the Km for its primary substrate, uridine, is 33 µM. bibliotekanauki.plnih.gov The Ki of 0.07 µM for 2,2'-anhydro-5-ethyluridine is approximately 470-fold lower than the Km for uridine, highlighting its powerful inhibitory effect. This enzyme cleaves thymidine (B127349) (a deoxyribonucleoside) to a much lesser extent, implying a significantly weaker affinity (higher Km) for deoxy-substrates. nih.gov Similarly, uridine phosphorylase from rat liver catalyzes the phosphorolysis of uridine more rapidly than that of deoxyuridine. researchgate.net

Comparison of Inhibitor Ki with Substrate Km for Hymenolepis diminuta Uridine Phosphorylase

| Compound | Constant | Value (µM) |

|---|---|---|

| 2,2'-Anhydro-5-ethyluridine | Ki | 0.07 bibliotekanauki.plnih.gov |

| Uridine | Km | 33 bibliotekanauki.plnih.gov |

The sugar moiety of nucleosides plays a critical role in their binding to the active site of uridine phosphorylase. In the structure of Vibrio cholerae uridine phosphorylase, the ribose-binding site involves interactions with residues such as Glu197 and His7. d-nb.info The absence of the 3'-hydroxyl group, as specified in this compound, would prevent the formation of a key hydrogen bond that typically anchors the natural substrate, uridine, in the active site. This modification can significantly impact binding affinity. For instance, the analog 2,3'-anhydro-5-ethyluridine, which also has a modified sugar ring, shows only moderate inhibitory activity (Ki = 14 µM) against H. diminuta uridine phosphorylase, a much weaker inhibition compared to the 2,2'-anhydro analog. bibliotekanauki.plnih.gov This demonstrates that subtle changes in the sugar conformation and the availability of hydroxyl groups are crucial for potent inhibition.

Specificity of Enzyme Inhibition

An important characteristic of a therapeutic agent is its specificity for the intended target enzyme over other related enzymes, which can help minimize off-target effects.

Research demonstrates that 5-substituted-2,2'-anhydrouridines are selective inhibitors of uridine phosphorylase. nih.gov One study explicitly states that these compounds have no effect on thymidine phosphorylase (TP), an enzyme with a similar function but a preference for deoxyribonucleosides like thymidine. nih.gov This selectivity is significant, as it indicates the inhibitor can target uridine metabolism without interfering with thymidine pathways. However, it is worth noting that some literature, while confirming potent uridine phosphorylase inhibition, also includes "Thymidine Phosphorylase / antagonists & inhibitors" as a descriptor, suggesting some level of interaction may have been observed in certain contexts. nih.gov The uridine phosphorylase from Hymenolepis diminuta itself shows a strong preference for uridine over thymidine, indicating distinct substrate binding requirements that inhibitors can exploit. nih.gov

Molecular Recognition and Enzyme-Ligand Interaction Dynamics

The interaction between this compound and uridine phosphorylase involves intricate molecular recognition processes that lead to significant conformational changes in the enzyme and a stable enzyme-inhibitor complex.

Investigation of Enzyme Conformational Changes Induced by Inhibitor Binding

The binding of inhibitors to uridine phosphorylase is known to induce substantial conformational changes. nih.govnih.govnih.gov Crystal structures of Escherichia coli and human uridine phosphorylase have revealed that the enzyme undergoes a transition from an "open" to a "closed" conformation upon substrate or inhibitor binding. nih.govnih.gov This change involves a significant movement of a "flap" region, consisting of several amino acid residues, which closes over the active site. nih.gov This induced-fit mechanism effectively sequesters the inhibitor within the active site, leading to a stable complex.

X-ray diffraction studies of the complex of Salmonella typhimurium uridine phosphorylase with the related inhibitor 2,2'-anhydrouridine (B559692) have provided direct evidence for these conformational changes. researchgate.net The binding of the inhibitor and a phosphate (B84403) ion in the active site leads to a substantial reorganization of the side chains of key amino acid residues, including Arg30, Arg91, and Arg48, which are involved in coordinating the phosphate ion. researchgate.net Furthermore, a highly flexible loop, designated L9, shows instability, indicating its involvement in the dynamic process of inhibitor binding and the subsequent conformational adjustments of the enzyme. researchgate.net

Insights into Substrate Binding Sites of Uridine Phosphorylase

The active site of uridine phosphorylase is a well-defined pocket that accommodates the uracil base, the ribose sugar, and the phosphate group of the substrate. plos.orgnih.gov The specificity of the enzyme for uridine and its analogs is determined by a network of hydrogen bonds and hydrophobic interactions.

In the uracil binding pocket of E. coli uridine phosphorylase, the residues Gln166 and Arg168, which are part of an inserted segment not found in the related purine (B94841) nucleoside phosphorylase, are crucial for recognizing the uracil base. nih.gov A tightly bound water molecule also plays a role in mediating the specific interactions that distinguish uridine from other nucleosides. nih.gov

The binding of this compound within this active site is stabilized by its pre-organized, rigid structure. The fixed glycosidic torsion angle allows the ethyl group at the C5 position of the uracil ring to fit into a hydrophobic pocket, contributing to the high affinity of the inhibitor. plos.orgnih.gov The anhydro linkage also influences the conformation of the furanose ring, forcing it into a strained conformation that is favorable for binding within the active site of nucleoside phosphorylases. mdpi.com This strained binding is a characteristic feature of enzyme-substrate complex formation for this class of enzymes and contributes to the potent inhibition observed with this compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Ethyl-2,2'-anhydrouridine |

| Uridine |

| Thymidine |

| 2,3'-Anhydro-2'-deoxy-5-ethyluridine |

| 2,5'-Anhydro-2'-deoxy-5-ethyluridine |

| 2,2'-Anhydrouridine |

| Uracil |

| Ribose-1-phosphate |

| 5-Fluorouracil |

| 5-Fluoro-2'-deoxyuridine (B1346552) |

Mechanistic Implications in Nucleoside Metabolism and Cellular Pathways

Modulation of Pyrimidine (B1678525) Nucleoside Salvage Pathways

The pyrimidine nucleoside salvage pathway is a critical cellular mechanism for recycling nucleosides derived from the breakdown of DNA and RNA, allowing for their re-incorporation into nucleotide pools for nucleic acid synthesis. A pivotal enzyme in this pathway is uridine (B1682114) phosphorylase, which catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate.

2,2'-Anhydro-3'-deoxy-5-ethyluridine, also referred to in some literature as 2,2'-Anhydro-5-ethyluridine (ANEUR), has been identified as a potent inhibitor of uridine phosphorylase. By binding to this enzyme, the compound effectively blocks the breakdown of uridine. This inhibition leads to an intracellular accumulation of uridine, which can then be more readily channeled into the salvage pathway for the synthesis of uridine monophosphate (UMP) and subsequently other pyrimidine nucleotides. This modulation effectively enhances the salvage of pyrimidine nucleosides that would otherwise be destined for degradation.

Impact on Nucleoside Catabolism and Degradation

Nucleoside catabolism is the degradative process that breaks down nucleosides into their constituent bases and sugars. Uridine phosphorylase plays a crucial role not only in the salvage pathway but also as the initial and rate-limiting enzyme in the catabolism of uridine.

The inhibitory action of this compound on uridine phosphorylase directly impedes the catabolism of uridine. Research has demonstrated that this compound inhibits the phosphorolytic cleavage of uridine and its analogues. For instance, it has been shown to suppress the in vivo conversion of the chemotherapeutic agents fluorouridine (FUR) and 5-fluoro-2'-deoxyuridine (B1346552) (FUdR) to the cytotoxic base 5-fluorouracil. This highlights the compound's ability to interfere with the degradation of pyrimidine nucleosides, thereby altering their metabolic fate and influencing their cellular concentrations and potential therapeutic activities.

Role in the Regulation of Nucleotide Synthesis and Interconversion

The synthesis and interconversion of nucleotides are tightly regulated processes essential for maintaining the appropriate balance of precursors for DNA and RNA synthesis. While not a direct participant in the enzymatic reactions of de novo nucleotide synthesis, this compound indirectly regulates these pathways through its primary effect on uridine phosphorylase.

Interactive Data Table: Key Enzymes and Compounds in Pyrimidine Metabolism

| Compound/Enzyme Name | Role/Action |

| This compound | Potent inhibitor of Uridine Phosphorylase |

| Uridine Phosphorylase | Catalyzes the phosphorolysis of uridine |

| Uridine | A pyrimidine nucleoside |

| Uracil | A pyrimidine base |

| Uridine Monophosphate (UMP) | A pyrimidine nucleotide, product of the salvage pathway |

| Fluorouridine (FUR) | A fluorinated pyrimidine nucleoside |

| 5-Fluoro-2'-deoxyuridine (FUdR) | A fluorinated pyrimidine deoxynucleoside |

| 5-Fluorouracil (5-FU) | A cytotoxic pyrimidine analogue |

Research Applications As a Biochemical Tool

Utilization as a Selective Enzymatic Probe for Uridine (B1682114) Phosphorylase Studies

2,2'-Anhydro-3'-deoxy-5-ethyluridine, often referred to in literature as 2,2'-anhydro-5-ethyluridine (ANEUR), has been extensively characterized as a potent and highly selective inhibitor of uridine phosphorylase (UPase). nih.gov This enzyme plays a crucial role in the pyrimidine (B1678525) salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate. The inhibitory properties of ANEUR have rendered it an invaluable probe for dissecting the function and therapeutic modulation of UPase.

Research has demonstrated that ANEUR acts as a competitive inhibitor of UPase, with a reported apparent Ki value of 25 nM. nih.gov Its high affinity and selectivity for UPase, with no significant effect on thymidine (B127349) phosphorylase, make it a precise tool for studying the specific roles of UPase in complex biological systems. nih.gov

One of the primary applications of ANEUR as a biochemical probe has been in studies aimed at potentiating the efficacy of chemotherapeutic agents. For instance, fluoropyrimidines like 5-fluorouridine (B13573) (FUR) are effective anticancer drugs, but their activity can be limited by their degradation by UPase. By inhibiting UPase, ANEUR prevents the phosphorolytic cleavage of FUR, thereby increasing its bioavailability and enhancing its antitumor effects. nih.govebi.ac.uk In vitro studies have confirmed that ANEUR inhibits the conversion of both FUR and 5-fluoro-2'-deoxyuridine (B1346552) (FUdR) to 5-fluorouracil. ebi.ac.uk This selective inhibition allows researchers to probe the specific contributions of UPase to the metabolism and efficacy of these drugs.

The following table summarizes the key findings related to the inhibitory action of this compound on Uridine Phosphorylase.

| Property | Finding | Reference |

| Inhibition Type | Competitive inhibitor of Uridine Phosphorylase | nih.gov |

| Inhibitory Potency (Ki) | 25 nM | nih.gov |

| Selectivity | Selective for Uridine Phosphorylase over Thymidine Phosphorylase | nih.gov |

| Biochemical Effect | Inhibits phosphorolytic cleavage of 5-fluorouridine (FUR) and 5-fluoro-2'-deoxyuridine (FUdR) | ebi.ac.uk |

| Application | Potentiates the antitumor activity of fluorouridine | nih.govebi.ac.uk |

Application in Investigating Enzyme Active Site Topography and Ligand Binding Preferences

The rigid conformation of this compound, conferred by the anhydro linkage, makes it a theoretically excellent candidate for probing the topography of enzyme active sites. This fixed structure can provide valuable insights into the spatial and electronic requirements for ligand binding. However, while the potential for its use in this capacity is recognized, specific research detailing the application of this compound to map the active site of uridine phosphorylase or other enzymes is not extensively documented in publicly available literature.

Structural studies of uridine phosphorylase have been conducted using other ligands, such as 5-fluorouracil, which have provided significant understanding of the enzyme's active site and the conformational changes that occur upon substrate binding. nih.gov These studies reveal key amino acid residues involved in substrate recognition and catalysis. The insights gained from these studies lay the groundwork for how a conformationally restricted inhibitor like this compound could be used to further refine the understanding of the active site's architecture and the precise interactions that govern ligand binding and specificity.

Contribution to Understanding RNA Biochemistry and Dynamics through Analog Incorporation

The incorporation of modified nucleosides into RNA is a powerful strategy for studying RNA structure, function, and dynamics. These analogs can serve as probes to investigate processes such as nuclease resistance, RNA folding, and RNA-protein interactions.

Studies on Nuclease Resistance of Modified Nucleic Acids

The modification of nucleosides is a well-established method for enhancing the resistance of oligonucleotides to degradation by nucleases, a critical aspect for the development of nucleic acid-based therapeutics. nih.govnih.gov Various modifications to the sugar, base, or phosphate (B84403) backbone have been shown to confer nuclease stability.

Despite the potential of the anhydro linkage in this compound to alter the conformation of the phosphodiester backbone and potentially increase nuclease resistance, there is a lack of specific research in the available scientific literature on the incorporation of this particular nucleoside into RNA and the subsequent evaluation of the modified RNA's stability against nucleases. Studies on other 2'-modified nucleosides have demonstrated significant increases in nuclease resistance, suggesting that modifications at the 2'-position can sterically hinder the approach of nucleases. nih.govnih.gov However, without direct experimental evidence for this compound, its effect on nuclease resistance remains a matter of speculation based on the properties of other modified nucleosides.

Advanced Theoretical and Computational Investigations

Molecular Dynamics Simulations of Enzyme-Inhibitor Complexes

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For enzyme-inhibitor complexes, MD simulations can reveal the stability of the inhibitor within the active site, conformational changes in the enzyme upon binding, and the network of interactions that stabilize the complex.

Researchers utilize MD simulations to study the behavior of dimeric enzymes like thymidine (B127349) phosphorylase (TP) and uridine (B1682114) phosphorylase (UP), which are key targets for nucleoside analog inhibitors. d-nb.info A typical simulation runs for a duration of nanoseconds to microseconds, tracking the trajectory of each atom based on a force field that describes the underlying physics. d-nb.infonih.gov Analysis of these trajectories provides insights into the dynamic nature of the enzyme-inhibitor interaction, which is often missed by static crystal structures. For example, simulations can show how different subunits of a dimeric enzyme may function asynchronously and whether they maintain an open or closed conformation upon ligand binding. d-nb.info

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions between the simulated structure and a reference structure, indicating the stability of the complex over time.

Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual amino acid residues, highlighting flexible regions of the enzyme that may be involved in ligand binding or conformational changes. d-nb.info

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the inhibitor and the enzyme, identifying key residues for binding.

These simulations are critical for understanding how inhibitors, including analogs of 2,2'-Anhydro-3'-deoxy-5-ethyluridine, achieve their potency and specificity by revealing the dynamic stability and key interactions within the enzyme's active site.

Computational Approaches for Binding Affinity Prediction and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. mdpi.com This method is instrumental in understanding how inhibitors like this compound fit into the active site of their target enzymes, such as uridine phosphorylase or thymidine phosphorylase. unimi.itnih.gov The process involves sampling a vast number of possible conformations of the ligand within the binding pocket and scoring them based on their steric and energetic compatibility. mdpi.com

Docking studies can reveal:

Binding Mode: The specific orientation and conformation of the inhibitor in the enzyme's active site.

Key Interactions: Identification of crucial amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the inhibitor. unimi.it

Binding Affinity: The scoring functions provide an estimate of the binding free energy (e.g., in kcal/mol), which helps in ranking potential inhibitors. unimi.it

The results from docking are often correlated with experimental data, such as the inhibition constant (Kᵢ), which measures the potency of an inhibitor. While direct computational studies on this compound are not widely published, the potency of related anhydro-uridine analogs against uridine phosphorylase has been established, suggesting strong binding affinity. For instance, the related compound 2,2'-Anhydro-5-ethyluridine is a potent competitive inhibitor of uridine phosphorylase. iaea.org

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Inhibition Type |

|---|---|---|---|

| 2,2'-Anhydro-5-ethyluridine | Uridine Phosphorylase | 0.07 µM | Competitive |

| 2,3'-Anhydro-5-ethyluridine | Uridine Phosphorylase | 14 µM | Not Specified |

Data sourced from studies on uridine phosphorylase from Hymenolepis diminuta. iaea.org

These computational approaches are vital for screening virtual libraries of compounds and for the structure-based design of new, more effective inhibitors by optimizing their interactions within the target's binding site.

Quantum Chemical Calculations for Mechanistic Insights at the Atomic Level

Quantum chemical (QC) calculations, often based on density functional theory (DFT), provide the most detailed level of theoretical insight into enzymatic reactions. nih.gov These methods are used to study the electronic structure of molecules and to model the transition states of chemical reactions, which are high-energy species that cannot be observed directly through experiments. nih.gov

For enzymes like thymidine phosphorylase, which catalyzes the reversible phosphorolysis of thymidine, QC calculations can be used to:

Elucidate Reaction Mechanisms: By modeling the entire reaction pathway, researchers can determine whether the reaction proceeds through a stepwise or concerted mechanism. nih.gov

Characterize Transition States: QC methods can calculate the geometry and energy of the transition state, providing a detailed picture of bond breaking and formation during the catalytic event. This is crucial for designing transition-state analog inhibitors, which are among the most potent enzyme inhibitors known. nih.govresearchgate.net

Predict Kinetic Isotope Effects (KIEs): Theoretical KIEs can be calculated and compared with experimental values to validate the proposed mechanism and transition state structure. nih.gov

Analyze Enzyme-Substrate Interactions: QC can clarify the role of specific amino acid residues in catalysis, such as their involvement in proton transfer or electrostatic stabilization of the transition state. researchgate.net

By applying these methods to the interaction between an inhibitor like this compound and its target enzyme, scientists can understand precisely how the inhibitor disrupts the catalytic cycle. For example, the anhydro bridge in the molecule likely locks the sugar conformation, preventing the enzyme from reaching the necessary transition state for the phosphorolysis reaction, thereby leading to potent inhibition.

Future Research Trajectories for 2,2 Anhydro 3 Deoxy 5 Ethyluridine

Deeper Elucidation of Molecular Interaction Networks

A fundamental avenue of future research lies in a comprehensive understanding of the molecular interactions between 2,2'-Anhydro-3'-deoxy-5-ethyluridine and its potential biological targets. The rigid structure of 2,2'-anhydronucleosides, including the parent compound 2,2'-O-anhydrouridine, is known to be well-accommodated by the active sites of certain enzymes, such as uridine (B1682114) phosphorylase. mdpi.com The fixed syn conformation, dictated by the C2'-O-C2 covalent bond, significantly influences its binding properties. mdpi.com

Future studies should employ a combination of experimental and computational approaches to map these interactions.

Key Research Approaches:

| Research Approach | Objective |

| X-ray Crystallography | To determine the three-dimensional structure of this compound in complex with potential enzyme targets, revealing precise atomic-level interactions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To study the solution-state conformation and dynamics of the compound and its interactions with proteins, providing insights into binding kinetics and conformational changes upon binding. |

| Molecular Docking and Dynamics Simulations | To computationally model the binding pose and affinity of the compound with a wide range of enzymes, prioritizing experimental validation and guiding the design of more potent analogues. |

These investigations will be crucial in identifying the specific amino acid residues and molecular forces that govern the binding of this compound to its biological partners, thereby providing a rational basis for the design of novel therapeutic agents.

Design and Synthesis of Novel Research Probes Based on its Scaffold

The unique structure of this compound makes it an attractive scaffold for the development of sophisticated research probes to investigate cellular processes. By chemically modifying this core structure, it is possible to create tools for identifying and characterizing its interacting partners within a complex biological milieu.

Future research should focus on the synthesis of two main classes of probes:

Biotinylated Probes: The conjugation of a biotin tag to the this compound molecule would enable the capture and isolation of its binding proteins. nih.govresearchgate.netnih.govmedchemexpress.com This technique, often referred to as affinity purification or "pull-down" assay, allows for the identification of previously unknown cellular targets.

Fluorescent Probes: The attachment of a fluorescent moiety would allow for the visualization of the compound's subcellular localization and its dynamic interactions with target molecules in living cells using advanced microscopy techniques. nih.govmdpi.comunito.itsciforum.net The choice of fluorophore can be tailored to specific experimental needs, considering factors like quantum yield and Stokes shift.

Table of Potential Probe Modifications:

| Probe Type | Linker Chemistry | Potential Application |

| Biotinylated | Amide or ether linkage | Identification of binding proteins via affinity chromatography followed by mass spectrometry. |

| Fluorescent (e.g., Dansyl) | Ester or amide linkage | Real-time imaging of compound distribution and target engagement in live cells. |

The development of these probes will be instrumental in unraveling the cellular pathways and networks in which this compound may play a role.

Exploration of its Influence on Additional Metabolic Enzymes and Regulatory Pathways

Given its structural similarity to endogenous pyrimidine (B1678525) nucleosides, a critical area of future investigation is the effect of this compound on the broader landscape of metabolic enzymes and regulatory pathways. The metabolism of nucleoside analogues is a key determinant of their biological activity.

Research should be directed towards understanding its interaction with key enzymes in pyrimidine metabolism. For instance, thymidine (B127349) phosphorylase is a crucial enzyme in the activation of certain fluoropyrimidine drugs. nih.govnih.gov Investigating whether this compound acts as a substrate or inhibitor of this and other related enzymes is a priority.

Furthermore, the impact of this compound on the intricate network of pyrimidine biosynthesis and degradation pathways should be explored. kegg.jp Alterations in these pathways can have profound effects on cellular processes, including DNA and RNA synthesis. The regulation of pyrimidine deoxyribonucleotide metabolism is complex, involving feedback loops and substrate cycles that maintain the balance of nucleotide pools. nih.govnih.gov

Potential Enzymes and Pathways for Investigation:

| Enzyme/Pathway | Potential Effect of this compound |

| Thymidine Phosphorylase | Substrate, inhibitor, or inducer, potentially affecting the metabolism of other nucleosides. |

| Dihydropyrimidine Dehydrogenase | Interaction as a substrate or inhibitor, which could influence the catabolism of pyrimidines. |

| Pyrimidine Nucleoside Kinases | Phosphorylation of the compound, leading to the formation of active metabolites. |

| De Novo Pyrimidine Biosynthesis | Allosteric regulation of key enzymes in the pathway, altering cellular nucleotide pools. |

By systematically examining the influence of this compound on these metabolic and regulatory networks, a more complete picture of its pharmacological profile can be established, potentially revealing new therapeutic opportunities.

Q & A

Q. What are the established synthetic routes for 2,2'-Anhydro-3'-deoxy-5-ethyluridine?

The synthesis of 2,2'-anhydro nucleosides typically involves functional group transformations. For example, 2,5'-anhydro intermediates (e.g., 3'-O-acetyl-2'-O-triflyluridine) can undergo nucleophilic substitution with reagents like NaOAc or LiBr to yield 2,2'-anhydro derivatives . Key steps include protecting group strategies (e.g., triflate leaving groups) and controlled reaction conditions to minimize side reactions. This methodology can be adapted for synthesizing this compound by introducing the 5-ethyl moiety during precursor modification.

Q. What analytical techniques confirm the structure and purity of this compound?

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify the anhydro bridge and sugar conformation. High-performance liquid chromatography (HPLC) or mass spectrometry (MS) ensures purity and molecular weight validation. For example, SMILES and InChI descriptors (e.g., O=C(NC(C(C#C)=C1)=O)N1[C@H]2C[C@H](O)[C@@H](CO)O2) provide standardized identifiers for cross-referencing spectral data .

Q. What are the primary research applications of this compound in nucleic acid research?

This compound is used to study nucleic acid modifications, particularly as a precursor for synthesizing oligonucleotide analogs. Similar nucleosides (e.g., 5-Ethynyl-2’-deoxyuridine) serve as metabolic labels for DNA synthesis tracking in cell proliferation assays . Its anhydro structure may also confer resistance to enzymatic degradation, making it valuable for probing RNA/DNA interactions.

Q. How to handle and store this compound to ensure stability?

Store desiccated at -20°C in tightly sealed containers to prevent hydrolysis. Use inert atmospheres (e.g., argon) during synthesis and handling. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory to minimize exposure .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying reaction conditions?

Yield optimization involves screening nucleophiles (e.g., LiBr vs. NaN₃) and reaction temperatures. For instance, triflate intermediates react efficiently at 0–25°C in anhydrous dimethylformamide (DMF). Monitoring via thin-layer chromatography (TLC) or in situ NMR helps identify optimal reaction termination points. Post-synthetic purification via column chromatography or recrystallization improves purity .

Q. What strategies mitigate side reactions during the synthesis of 2,2'-anhydro nucleosides?

Side reactions (e.g., ring-opening or β-elimination) are minimized by:

Q. How to address discrepancies in reported biological activities of similar anhydro nucleosides?

Contradictory data (e.g., antiviral efficacy or cytotoxicity) require systematic re-evaluation under standardized assays. For example, comparative studies using identical cell lines, incubation times, and dose ranges can isolate variables. Meta-analyses of published IC₅₀ values may reveal methodological inconsistencies (e.g., purity thresholds or solvent effects) .

Q. What computational methods predict the reactivity of this compound in modified oligonucleotides?

Density functional theory (DFT) calculations model the electronic effects of the 5-ethyl group and anhydro bridge on base-pairing. Molecular dynamics simulations assess conformational stability in duplex DNA/RNA. Software like Gaussian or Schrödinger Suite leverages SMILES/InChI inputs to predict tautomerization or hydrolysis risks .

Q. How to resolve conflicting data on the enzymatic incorporation efficiency of 2,2'-anhydro nucleoside analogs?

Discrepancies may arise from polymerase specificity. Solutions include:

- Screening thermostable polymerases (e.g., Taq or Vent) for enhanced analog incorporation.

- Modifying reaction buffers (e.g., Mg²⁺ concentration) to favor nucleotide binding.

- Using radiolabeled analogs for precise quantification via gel electrophoresis or scintillation counting .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise, replicate experiments under controlled variables (e.g., pH, temperature) and validate via orthogonal techniques (e.g., LC-MS vs. enzymatic assays) .

- Safety Compliance : Adhere to GHS guidelines (e.g., Germ Cell Mutagenicity Category 1B) by conducting risk assessments and maintaining safety protocols during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。